Quinoline derivative 10
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Overview
Description
Quinoline derivative 10 is a compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. These compounds have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives can be achieved through various methods. One common method involves the reaction of aniline with nitrous acid to form quinoline. Another method includes the use of α,β-unsaturated aldehydes as starting materials, which are then subjected to catalytic systems to form quinoline derivatives . Additionally, green and sustainable synthetic methods have been developed, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. For example, the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone, is commonly used in industrial settings due to its simplicity and high yield . Other methods include the use of ionic liquids and ultrasound irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Quinoline derivative 10 undergoes various types of chemical reactions, including:
Substitution: Quinoline derivatives can undergo substitution reactions with alkyl halides, aryl/alkyl/heteroaryl thiols, and diselenides.
Common Reagents and Conditions
Common reagents used in the reactions of quinoline derivatives include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum, and other transition metals
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Quinoline derivative 10 has a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as antimicrobial, antifungal, and antiviral agents.
Medicine: Investigated for their potential as antimalarial, antitubercular, and anticancer agents.
Industry: Used in the production of dyes, pH indicators, and other organic compounds.
Mechanism of Action
The mechanism of action of quinoline derivative 10 involves its interaction with various molecular targets and pathways. For example, quinoline derivatives have been shown to inhibit the activity of enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division . Additionally, quinoline derivatives can interfere with the function of microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Quinoline derivative 10 can be compared with other similar compounds, such as:
Primaquine: An antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial drug that shares the quinoline scaffold.
Ciprofloxacin: An antibiotic that contains a quinoline moiety and is used to treat bacterial infections.
This compound is unique due to its specific structural modifications, which can enhance its biological activity and selectivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C25H27ClF3N7O2 |
---|---|
Molecular Weight |
550.0 g/mol |
IUPAC Name |
2-[(3S)-3-aminopyrrolidin-1-yl]-6-chloro-N-[2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]quinoline-5-carboxamide |
InChI |
InChI=1S/C25H27ClF3N7O2/c26-18-2-3-19-17(1-4-21(34-19)36-6-5-16(30)14-36)22(18)23(37)31-13-20(35-7-9-38-10-8-35)15-11-32-24(33-12-15)25(27,28)29/h1-4,11-12,16,20H,5-10,13-14,30H2,(H,31,37)/t16-,20?/m0/s1 |
InChI Key |
WVZNREBVNBJZKF-DJZRFWRSSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC3=C(C=C2)C(=C(C=C3)Cl)C(=O)NCC(C4=CN=C(N=C4)C(F)(F)F)N5CCOCC5 |
Canonical SMILES |
C1CN(CC1N)C2=NC3=C(C=C2)C(=C(C=C3)Cl)C(=O)NCC(C4=CN=C(N=C4)C(F)(F)F)N5CCOCC5 |
Origin of Product |
United States |
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